Cas no 2171467-57-3 (2-Amino-4-(1-hydroxycyclobutyl)butanoic acid)

2-Amino-4-(1-hydroxycyclobutyl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-amino-4-(1-hydroxycyclobutyl)butanoic acid
- 2171467-57-3
- EN300-1298731
- 2-Amino-4-(1-hydroxycyclobutyl)butanoic acid
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- Inchi: 1S/C8H15NO3/c9-6(7(10)11)2-5-8(12)3-1-4-8/h6,12H,1-5,9H2,(H,10,11)
- InChI Key: GMVUWRXAJWKZMM-UHFFFAOYSA-N
- SMILES: OC1(CCC(C(=O)O)N)CCC1
Computed Properties
- Exact Mass: 173.10519334g/mol
- Monoisotopic Mass: 173.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.6Ų
- XLogP3: -2.6
2-Amino-4-(1-hydroxycyclobutyl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1298731-0.25g |
2-amino-4-(1-hydroxycyclobutyl)butanoic acid |
2171467-57-3 | 0.25g |
$972.0 | 2023-05-23 | ||
Enamine | EN300-1298731-0.05g |
2-amino-4-(1-hydroxycyclobutyl)butanoic acid |
2171467-57-3 | 0.05g |
$888.0 | 2023-05-23 | ||
Enamine | EN300-1298731-0.1g |
2-amino-4-(1-hydroxycyclobutyl)butanoic acid |
2171467-57-3 | 0.1g |
$930.0 | 2023-05-23 | ||
Enamine | EN300-1298731-5.0g |
2-amino-4-(1-hydroxycyclobutyl)butanoic acid |
2171467-57-3 | 5g |
$3065.0 | 2023-05-23 | ||
Enamine | EN300-1298731-2.5g |
2-amino-4-(1-hydroxycyclobutyl)butanoic acid |
2171467-57-3 | 2.5g |
$2071.0 | 2023-05-23 | ||
Enamine | EN300-1298731-0.5g |
2-amino-4-(1-hydroxycyclobutyl)butanoic acid |
2171467-57-3 | 0.5g |
$1014.0 | 2023-05-23 | ||
Enamine | EN300-1298731-1.0g |
2-amino-4-(1-hydroxycyclobutyl)butanoic acid |
2171467-57-3 | 1g |
$1057.0 | 2023-05-23 | ||
Enamine | EN300-1298731-10.0g |
2-amino-4-(1-hydroxycyclobutyl)butanoic acid |
2171467-57-3 | 10g |
$4545.0 | 2023-05-23 |
2-Amino-4-(1-hydroxycyclobutyl)butanoic acid Related Literature
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1. Book reviews
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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3. Book reviews
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
Additional information on 2-Amino-4-(1-hydroxycyclobutyl)butanoic acid
Introduction to 2-Amino-4-(1-hydroxycyclobutyl)butanoic acid (CAS No. 2171467-57-3) in Modern Chemical Research
2-Amino-4-(1-hydroxycyclobutyl)butanoic acid, identified by the CAS number 2171467-57-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This molecule, featuring a unique structural motif combining an amino group, a hydroxyl-substituted cyclobutyl ring, and a butanoic acid backbone, presents a rich framework for synthetic exploration and biological evaluation. Its structural complexity not only makes it an intriguing subject for chemists but also opens up possibilities for its application in drug discovery and material science.
The compound’s structure, characterized by the presence of both polar functional groups (amino and hydroxyl) and a non-polar cyclobutyl moiety, suggests potential interactions with biological targets. The amino group (-NH₂) is a fundamental component in many bioactive molecules, often participating in hydrogen bonding and salt formation, which are critical for molecular recognition processes. In contrast, the hydroxycyclobutyl side chain introduces steric and electronic features that can modulate binding affinity and pharmacokinetic properties. The carboxylic acid group (-COOH) at the terminal position further enhances the molecule’s versatility, allowing for further derivatization or salt formation.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. Studies utilizing molecular docking simulations have suggested that 2-Amino-4-(1-hydroxycyclobutyl)butanoic acid may interact with enzymes or receptors involved in metabolic pathways. For instance, its structural features could potentially disrupt or enhance the activity of enzymes implicated in inflammation or cancer progression. These predictions are particularly exciting given the growing interest in structure-based drug design approaches.
In parallel, synthetic methodologies have evolved to accommodate the challenges posed by complex molecular architectures. The synthesis of 2-Amino-4-(1-hydroxycyclobutyl)butanoic acid involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have been employed to construct the cyclobutyl moiety with high enantiomeric purity. These synthetic strategies not only contribute to the availability of the compound for research purposes but also advance the broader field of organic synthesis.
The potential applications of 2-Amino-4-(1-hydroxycyclobutyl)butanoic acid extend beyond pharmaceuticals into materials science. Its unique structural features make it a candidate for designing novel polymers or functional materials with specific properties. For example, incorporating this compound into polymer backbones could yield materials with enhanced biodegradability or mechanical strength. Additionally, its ability to form hydrogen bonds might be exploited in designing supramolecular assemblies or self-assembling systems.
From a biochemical perspective, understanding how 2-Amino-4-(1-hydroxycyclobutyl)butanoic acid interacts with biological systems is crucial for harnessing its potential therapeutic benefits. Initial studies have explored its effects on cellular pathways relevant to neurological disorders, where its structural motifs could modulate neurotransmitter activity or receptor binding. While these investigations are still in their early stages, they highlight the compound’s promise as a lead molecule for further development.
The role of analytical chemistry techniques has been instrumental in characterizing 2-Amino-4-(1-hydroxycyclobutyl)butanoic acid and understanding its behavior in various environments. High-resolution NMR spectroscopy provides detailed insights into its molecular structure, while mass spectrometry confirms its purity and fragmentation patterns. X-ray crystallography has also been employed to determine its three-dimensional conformation, which is essential for rationalizing its biological activity.
As research continues to uncover new applications for this compound, collaborations between synthetic chemists, biologists, and material scientists will be key to translating laboratory findings into practical solutions. The modular nature of 2-Amino-4-(1-hydroxycyclobutyl)butanoic acid, with its multiple functional groups and structural motifs, makes it an ideal candidate for derivative synthesis aimed at optimizing specific properties.
In conclusion, 2-Amino-4-(1-hydroxycyclobutyl)butanoic acid (CAS No. 2171467-57-3) represents a fascinating molecule with diverse potential applications across multiple scientific disciplines. Its unique structure offers opportunities for innovation in drug discovery, materials science, and biochemical research. As our understanding of its properties grows through continued investigation, so too will its relevance in advancing scientific knowledge and technological development.
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